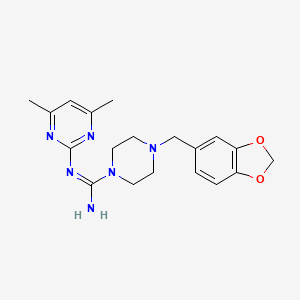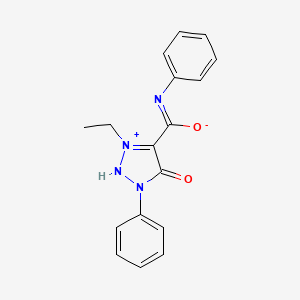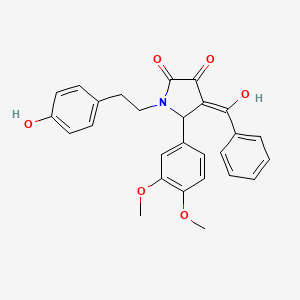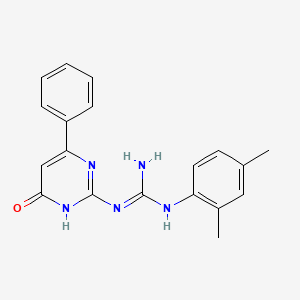
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a pyrimidinyl group, linked through a tetrahydropyrazinecarboximidamide framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with a suitable alkyl halide to introduce the benzyl group.
The next step involves the synthesis of the pyrimidinyl group. This can be achieved through the condensation of an appropriate aldehyde with guanidine to form the pyrimidine ring. The resulting pyrimidinyl intermediate is then coupled with the benzodioxole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced analogs with modified hydrogenation states.
Substitution: Formation of substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate
Uniqueness
4-(1,3-Benzodioxol-5-ylmethyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C19H24N6O2/c1-13-9-14(2)22-19(21-13)23-18(20)25-7-5-24(6-8-25)11-15-3-4-16-17(10-15)27-12-26-16/h3-4,9-10H,5-8,11-12H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
PAUCSCVMZJSOER-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hydroxy-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030906.png)
![Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-](/img/structure/B11030914.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B11030917.png)
![N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]-N''-(4-phenoxyphenyl)guanidine](/img/structure/B11030940.png)
![8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030948.png)
![N-{(Z)-[(4-chloro-2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B11030961.png)
![methyl N-{[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11030965.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11030972.png)


![N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide](/img/structure/B11030991.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11030999.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11031003.png)

